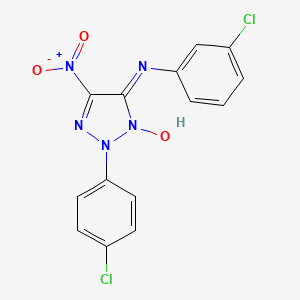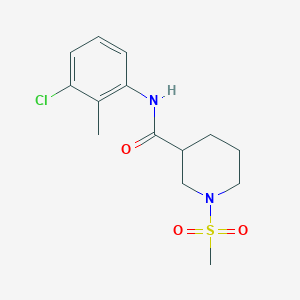
6-chloro-4-(4-methoxyphenyl)-7-propoxy-2H-chromen-2-one
Descripción general
Descripción
6-chloro-4-(4-methoxyphenyl)-7-propoxy-2H-chromen-2-one, commonly known as Clotrimazole, is an antifungal medication used to treat various fungal infections. It belongs to the class of azole antifungals and works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.
Mecanismo De Acción
Clotrimazole works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. Ergosterol is responsible for maintaining the integrity and fluidity of the fungal cell membrane. By inhibiting its synthesis, Clotrimazole disrupts the structure and function of the fungal cell membrane, leading to cell death.
Biochemical and Physiological Effects
Clotrimazole has been found to have minimal toxicity and is generally well-tolerated by patients. However, it may cause some side effects, including skin irritation, burning, and itching. It is also important to note that Clotrimazole should not be used in patients with a known allergy to azole antifungals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clotrimazole is a widely used antifungal medication and is readily available for laboratory use. It is relatively inexpensive and has a low toxicity profile, making it an attractive option for in vitro and in vivo studies. However, it is important to note that Clotrimazole may not be effective against all types of fungal infections, and alternative antifungal medications may be necessary for certain studies.
Direcciones Futuras
There are several potential future directions for research on Clotrimazole. One area of interest is its potential anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro and in vivo. Further studies are needed to determine its efficacy and safety as a cancer treatment. Additionally, there may be potential for Clotrimazole to be used in combination with other antifungal medications to improve their efficacy or to treat resistant fungal infections. Finally, there may be potential for Clotrimazole to be used in the treatment of other diseases, such as inflammatory bowel disease or multiple sclerosis, as it has been found to have anti-inflammatory properties. Further studies are needed to determine its potential in these areas.
Conclusion
Clotrimazole is a widely used antifungal medication that has been extensively studied for its antifungal properties. It works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. Clotrimazole has also been studied for its potential anticancer properties and has been found to have minimal toxicity. While it has several advantages for laboratory use, it may not be effective against all types of fungal infections, and alternative antifungal medications may be necessary for certain studies. There are several potential future directions for research on Clotrimazole, including its potential as a cancer treatment and its use in combination with other antifungal medications.
Aplicaciones Científicas De Investigación
Clotrimazole has been extensively studied for its antifungal properties and has been found to be effective against a wide range of fungal infections, including Candida albicans, Aspergillus fumigatus, and Trichophyton rubrum. It has also been studied for its potential anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
IUPAC Name |
6-chloro-4-(4-methoxyphenyl)-7-propoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO4/c1-3-8-23-18-11-17-15(9-16(18)20)14(10-19(21)24-17)12-4-6-13(22-2)7-5-12/h4-7,9-11H,3,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTFYZIQJOBKLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C2C(=CC(=O)OC2=C1)C3=CC=C(C=C3)OC)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-4-(4-methoxyphenyl)-7-propoxy-2H-chromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4192328.png)
![3-(benzylsulfonyl)-N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B4192330.png)
![N,N-diethyl-4-{[(4-pyridinylmethyl)amino]methyl}aniline hydrochloride](/img/structure/B4192336.png)


![6-(3,4-dimethoxyphenyl)-3-methyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4192354.png)
![N~2~-[(dimethylamino)sulfonyl]-N~2~-phenyl-N~1~-[2-(phenylthio)phenyl]glycinamide](/img/structure/B4192355.png)
![4-[(2-iodobenzyl)oxy]benzonitrile](/img/structure/B4192360.png)

![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4192368.png)
![N-(4-{[(3-ethoxypropyl)amino]sulfonyl}phenyl)-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4192384.png)
![2-{[5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4192405.png)